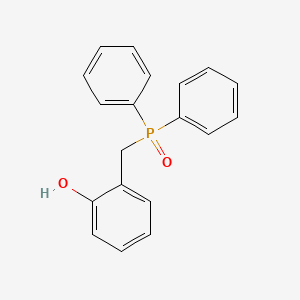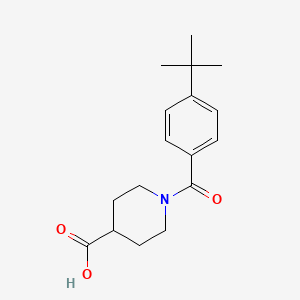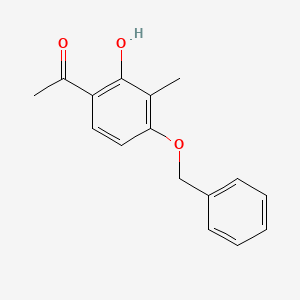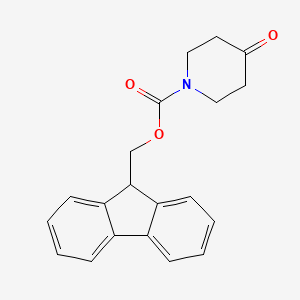
2-(Diphenylphosphorylmethyl)phenol
Übersicht
Beschreibung
2-(Diphenylphosphorylmethyl)phenol is a compound that features a phenol moiety substituted with a diphenylphosphorylmethyl group. This structural motif is of interest due to its potential applications in coordination chemistry and its ability to act as a ligand for various metal ions, which is relevant for environmental ion exchange systems and the study of endocrine disruptors .
Synthesis Analysis
The synthesis of compounds related to 2-(diphenylphosphorylmethyl)phenol often involves reactions such as the Arbuzov reaction, where phenol derivatives undergo a reaction with Ph2POEt to yield bis(diphenylphosphinomethyl)phenols . Other synthetic approaches include copper(I)-catalyzed tandem transformations for the synthesis of phenylthio phenols , and double lithium-halogen exchange reactions followed by quenching with chlorophosphines to yield bis(phosphino)phenols .
Molecular Structure Analysis
The molecular structure of 2-(diphenylphosphorylmethyl)phenol derivatives has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal that the phosphorus atoms in these molecules typically have distorted tetrahedral environments, and the molecular conformations can vary significantly .
Chemical Reactions Analysis
Chemical reactions involving 2-(diphenylphosphorylmethyl)phenol derivatives include nitration, bromination, diazo coupling, sulfonation, and alkylation. These reactions allow for the functionalization of the aromatic ring and the introduction of various substituents, which can alter the compound's properties and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(diphenylphosphorylmethyl)phenol derivatives are influenced by their molecular structure and the substituents present on the phenol ring. These compounds can form complexes with metal ions, such as lanthanide nitrates, and exhibit ion-selective properties when used as active components in ion-selective electrodes . The crystal structures of these compounds often feature hydrogen bonding and can have significant implications for their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Estrogenic Activities : Some studies have investigated the estrogenic properties of related compounds, such as polybrominated diphenyl ethers and bisphenol A compounds. These studies have shown that certain congeners and analogs of these compounds exhibit estrogenic potencies in vitro, indicating potential applications in studying estrogen receptor interactions and endocrine disruption (Meerts et al., 2001).
Scavenging Abilities : Research has also explored the scavenging ability of m-diphenols (which include compounds similar to 2-(Diphenylphosphorylmethyl)phenol) for 2-alkenals produced as a result of lipid oxidation. This suggests potential applications in the food industry for preserving quality and preventing oxidation (Hidalgo & Zamora, 2014).
Ion-Selective Properties : Studies have shown that compounds like 2-(Diphenylphosphorylmethyl)phenol exhibit potentiometric selectivity to certain cations, such as cesium. This indicates potential applications in the development of selective ion sensors or in environmental monitoring (Ivanova et al., 2018).
Antioxidant Activities : The antioxidant activities of phenolic acids, which are structurally related to 2-(Diphenylphosphorylmethyl)phenol, have been studied extensively. These activities suggest potential applications in health and wellness products, as antioxidants play a crucial role in preventing oxidative stress and related diseases (Chen et al., 2020).
Wastewater Treatment : Enzymatic treatment of phenols in wastewater using natural enzymes like tyrosinase has been researched. Since 2-(Diphenylphosphorylmethyl)phenol is a phenolic compound, this research could be relevant for its potential application in environmental technology for detoxifying phenol-containing wastewaters (Agarwal et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(diphenylphosphorylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWHOPCJTGVYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphorylmethyl)phenol | |
CAS RN |
70127-50-3 | |
| Record name | 2-[(diphenylphosphoroso)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)







![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)